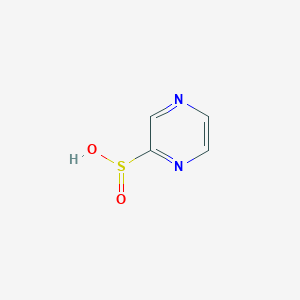
Pyrazine-2-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazine-2-sulfinic acid: is a heterocyclic organic compound containing a pyrazine ring substituted with a sulfinic acid group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrazine-2-sulfinic acid can be synthesized through several methods. One common approach involves the reaction of pyrazine with sulfur dioxide and a suitable oxidizing agent. Another method includes the use of sodium sulfinates as intermediates, which can be further reacted with pyrazine derivatives under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Pyrazine-2-sulfinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to form pyrazine-2-sulfonic acid or reduced to yield pyrazine-2-thiol .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can occur with halogenated pyrazine derivatives in the presence of a base.
Major Products:
Oxidation: Pyrazine-2-sulfonic acid
Reduction: Pyrazine-2-thiol
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Pyrazine-2-sulfinic acid is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It is also investigated for its role in enzyme inhibition and as a probe for studying biochemical pathways .
Medicine: this compound derivatives are explored for their potential therapeutic applications, including as anti-inflammatory and anticancer agents. Their ability to interact with specific molecular targets makes them promising candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of pyrazine-2-sulfinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfinic acid group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
- Pyrazine-2-sulfonic acid
- Pyrazine-2-thiol
- Pyrazine-2-carboxylic acid
Comparison: Pyrazine-2-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct reactivity compared to its sulfonic and thiol analogs. While pyrazine-2-sulfonic acid is more stable and less reactive, pyrazine-2-thiol exhibits different chemical behavior due to the thiol group. Pyrazine-2-carboxylic acid, on the other hand, has a carboxyl group that influences its acidity and reactivity .
Properties
Molecular Formula |
C4H4N2O2S |
|---|---|
Molecular Weight |
144.15 g/mol |
IUPAC Name |
pyrazine-2-sulfinic acid |
InChI |
InChI=1S/C4H4N2O2S/c7-9(8)4-3-5-1-2-6-4/h1-3H,(H,7,8) |
InChI Key |
RJRWJVHKZZLJHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















